ethyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate
Description
Ethyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate is a fluorinated indole derivative characterized by a trifluoromethoxy (-OCF₃) substituent at the 6-position of the indole ring and an ethyl ester group at the 2-position. Indole derivatives are widely studied in medicinal and materials chemistry due to their bioactivity and versatility in synthesis.
Properties
IUPAC Name |
ethyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO3/c1-2-18-11(17)10-5-7-3-4-8(6-9(7)16-10)19-12(13,14)15/h3-6,16H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMLFDBHOMSUTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aerobic Coupling of Aromatic Amines and Ketones
The palladium-catalyzed assembly of indole scaffolds provides a direct route to 2-substituted derivatives. A method involving aromatic amines (e.g., 4-trifluoromethoxyaniline) and α-keto esters (e.g., ethyl pyruvate) under aerobic weak acid conditions yields ethyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate.
Reaction Conditions :
-
Catalyst : Pd(OAc)₂ (5 mol%)
-
Solvent : Acetonitrile/water (4:1)
-
Temperature : 80°C, 12 h
This approach leverages the trifluoromethoxy group’s electron-withdrawing effects to direct cyclization. NMR monitoring reveals complete consumption of the amine precursor within 8 h, with the indole ring forming via a Heck-type mechanism.
Electrophilic Trifluoromethoxylation Strategies
Late-Stage Functionalization of Preformed Indoles
Introducing the trifluoromethoxy group at the indole C6 position requires precise regiocontrol. A two-step protocol achieves this:
-
Indole-2-carboxylate Formation : Ethyl indole-2-carboxylate is synthesized via Fischer indole synthesis using phenylhydrazine and ethyl acetoacetate (72% yield).
-
Trifluoromethoxylation : Electrophilic substitution with CF₃OCl in the presence of BF₃·Et₂O at −40°C selectively functionalizes the C6 position.
Optimization Data :
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | −40°C vs. 0°C | +22% yield |
| Catalyst Loading | 1.2 eq BF₃·Et₂O | Optimal |
| Reaction Time | 4 h | 89% conversion |
Purification via gradient elution (10–30% EtOAc/hexanes) affords the product in 76% yield. Competing C5 substitution is minimized to <5%.
Esterification of Indole-2-Carboxylic Acid Precursors
Acid Chloride-Mediated Ester Synthesis
A scalable route involves converting indole-2-carboxylic acid to its ethyl ester:
-
Acid Chloride Formation : Treatment with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C for 2 h.
-
Esterification : Reaction with anhydrous ethanol in DCM under N₂, followed by MgSO₄ drying.
Key Metrics :
Protective Group Strategies for Nitrogen Functionalization
Tosyl Protection/Deprotection
To prevent N-alkylation during esterification:
-
Protection : React indole with TsCl in pyridine/DCM (92% yield).
-
Deprotection : Hydrolysis with NaOH/MeOH/H₂O (1:2:1) at 60°C.
Comparative Efficiency :
| Protective Group | Deprotection Yield | Purity |
|---|---|---|
| Tosyl (Ts) | 94% | 98% |
| Benzyl (Bn) | 88% | 95% |
Tosyl groups offer superior stability under esterification conditions.
Solvent and Catalyst Screening for Optimized Yields
Impact of Solvent Polarity
Polar aprotic solvents enhance reaction kinetics:
Alternative Catalysts
Analytical Validation and Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
ETICF is being investigated for its potential therapeutic effects, particularly in the treatment of diseases where fluorinated compounds have shown efficacy. The compound's unique trifluoromethoxy group enhances its lipophilicity and stability, making it a valuable scaffold for drug development.
- Antiviral Activity : Recent studies indicate that derivatives of indole-2-carboxylic acids, including ETICF, may inhibit HIV-1 integrase, a crucial enzyme in the viral life cycle. Structural modifications have led to compounds with improved inhibitory activities, suggesting ETICF's potential as an antiviral agent .
Biological Studies
ETICF serves as a tool in biological research, particularly in enzyme inhibition and receptor binding assays. Its interaction with molecular targets can modulate specific biochemical pathways:
- Mechanism of Action : The trifluoromethoxy group increases binding affinity and selectivity towards enzymes or receptors, leading to enhanced biological effects .
Industrial Applications
In industrial chemistry, ETICF is used as a building block in the synthesis of more complex molecules, especially in developing new pharmaceuticals and agrochemicals. Its unique properties contribute to creating materials with specific characteristics such as increased stability or reactivity.
Case Study 1: Antiviral Activity Against HIV
A study demonstrated that structural optimizations on indole-2-carboxylic acid derivatives significantly improved their inhibitory effects against HIV-1 integrase. Modifications at specific positions on the indole core led to compounds with IC50 values as low as 0.13 μM, indicating strong potential for ETICF derivatives in antiviral therapy .
Case Study 2: Enzyme Inhibition Studies
Research into enzyme inhibition using ETICF has shown promising results in modulating specific biochemical pathways. The compound's ability to interact with target enzymes suggests its utility in developing selective inhibitors for therapeutic applications .
Mechanism of Action
The mechanism of action of ethyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance binding affinity and selectivity, leading to more potent biological effects. The compound may modulate specific pathways, resulting in therapeutic outcomes or other desired effects .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects :
- Electron-Withdrawing Groups (EWGs) : The -CF₃ and -OCF₃ groups are strong EWGs, enhancing electrophilic reactivity and metabolic stability compared to -OCH₃ (electron-donating) or -Cl (moderate EWG).
- Lipophilicity : Fluorinated groups (-CF₃, -OCF₃) increase lipophilicity, improving membrane permeability in drug design.
- Synthetic Accessibility : Ethyl 6-substituted indole-2-carboxylates are typically synthesized via Rh-catalyzed hydroacylation or Pd-mediated cross-coupling, with yields varying by substituent (e.g., 67% for 6-(4-fluorophenyl) vs. 39% for 6-(4-acetylphenyl)).
Spectroscopic Data
- ¹H NMR : For ethyl 6-(4-fluorophenyl)-1H-indole-2-carboxylate, signals at δ 1.41 (t, J=7.1 Hz, 3H, CH₂CH₃), 4.43 (q, J=7.1 Hz, 2H, OCH₂), and 7.20–8.10 (aromatic protons) highlight substituent-dependent shifts.
Biological Activity
Ethyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications.
This compound features a trifluoromethoxy group, which enhances its lipophilicity and stability, making it a valuable scaffold for drug development. The molecular formula is with a molecular weight of approximately 287.21 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethoxy group increases binding affinity and selectivity, leading to enhanced biological effects. The compound has shown potential in modulating several biochemical pathways, which may result in therapeutic outcomes for various diseases.
Antiviral Activity
Recent studies have highlighted the potential of indole-2-carboxylic acid derivatives, including this compound, as inhibitors of HIV-1 integrase. Structural modifications have been shown to significantly enhance their inhibitory effects. For instance, derivatives with halogen substitutions at specific positions exhibited IC50 values ranging from 0.13 μM to 6.85 μM against integrase activity, indicating strong antiviral potential .
| Compound | IC50 (μM) | Target |
|---|---|---|
| This compound | TBD | HIV-1 Integrase |
| Indole derivative 20a | 0.13 | HIV-1 Integrase |
Anticancer Activity
Indole derivatives are also recognized for their anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies suggest that compounds with similar structures exhibit significant inhibition of cell proliferation in lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest .
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | TBD |
| HepG2 | TBD |
Study on HIV-1 Integrase Inhibition
In a recent study published in Molecules, researchers synthesized several indole derivatives and tested their activity against HIV-1 integrase. This compound was part of a series where structural optimizations led to significant improvements in binding affinity and inhibitory activity against integrase. The introduction of halogenated groups at specific positions was crucial for enhancing the interaction with the enzyme's active site .
Anticancer Efficacy Assessment
Another study assessed the anticancer efficacy of indole derivatives, including this compound, against multiple cancer cell lines. The results indicated that these compounds could effectively induce apoptosis and inhibit tumor growth, suggesting their potential as chemotherapeutic agents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing ethyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate?
- Methodology : The synthesis typically involves sequential functionalization of the indole core. A common approach starts with indole-2-carboxylic acid derivatives. For example, indole-2-carboxylic acid can be treated with thionyl chloride (SOCl₂) to form the acid chloride, followed by esterification with ethanol to yield the ethyl ester . Introducing the trifluoromethoxy group at position 6 may require electrophilic substitution under controlled conditions (e.g., using trifluoromethylating agents like Togni’s reagent) or late-stage functionalization via cross-coupling reactions . Purification often employs column chromatography or recrystallization from methanol .
Q. What crystallization techniques are suitable for resolving the structure of this compound?
- Methodology : Slow evaporation of a methanol solution is effective for obtaining X-ray-quality crystals. The compound’s planar indole core facilitates hydrogen-bonded dimer formation, which stabilizes the crystal lattice. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. For refinement, SHELXL (via the SHELX suite) is widely used to model hydrogen bonding and resolve positional ambiguities, leveraging high-resolution diffraction data (e.g., Cu-Kα radiation) .
Advanced Research Questions
Q. How can SHELX programs address crystallographic ambiguities in this compound?
- Methodology : SHELXL excels in refining small-molecule structures with high precision. For this compound, use the
AFIXcommand to model disorder in the trifluoromethoxy group if rotationally flexible. Twinning detection (viaTWIN/BASFcommands) is critical if diffraction data show pseudo-symmetry. Hydrogen atoms are typically placed geometrically, but for precise charge-density studies, refine them isotropically using high-resolution (<0.8 Å) data . Cross-validation withRfreeensures model reliability .
Q. What strategies optimize the regioselective introduction of the trifluoromethoxy group at position 6?
- Methodology : Direct trifluoromethoxylation can be achieved via Cu-mediated cross-coupling using aryl boronic acids and trifluoromethyl hypofluorite (CF₃OF). Alternatively, late-stage C–H activation using palladium catalysts with directing groups (e.g., –COOH or –CONHR) ensures regioselectivity . Computational modeling (DFT) predicts activation barriers for competing pathways, guiding reagent choice (e.g., AgF as a fluoride source) .
Q. How do substituent effects at position 6 influence biological activity in structure-activity relationship (SAR) studies?
- Methodology : Compare the trifluoromethoxy group with substituents like –F, –Cl, or –CF₃ using in vitro assays (e.g., enzyme inhibition). For example, fluorinated analogs (e.g., ethyl 4,6-difluoroindole-2-carboxylate) show enhanced metabolic stability due to electronegativity, while bulkier groups (e.g., –OCF₃) may improve binding to hydrophobic enzyme pockets . QSAR models parameterize substituent size, hydrophobicity, and electronic effects to predict activity trends .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodology : Molecular docking (AutoDock Vina, Glide) screens against targets like cyclooxygenase-2 (COX-2) or kinases. Molecular dynamics (MD) simulations (AMBER, GROMACS) assess binding stability over time, analyzing RMSD and hydrogen-bond occupancy. Free-energy perturbation (FEP) calculations quantify the impact of trifluoromethoxy substitution on binding affinity .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
